molecular formula C22H17FN2O5S2 B2906612 (Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate CAS No. 894687-62-8

(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate

Cat. No.: B2906612
CAS No.: 894687-62-8
M. Wt: 472.51
InChI Key: YXKLWSFYZUJWSM-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C22H17FN2O5S2 and its molecular weight is 472.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “methyl 4-({[(3Z)-1-[(3-fluorophenyl)methyl]-2,2,4-trioxo-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate”, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the amplification of the signals mediated by these secondary messengers, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the activation of protein kinases, which can phosphorylate various target proteins, leading to changes in their activity . This can affect a wide range of cellular processes, including inflammation and bronchodilation .

Pharmacokinetics

The compound is delivered directly to the lungs through a standard jet nebulizer , which suggests that it may have good bioavailability in the lungs

Result of Action

The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects . This makes it effective for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the efficiency of delivery to the lungs can be affected by the patient’s breathing pattern and the performance of the nebulizer . Additionally, factors such as the presence of other medications and the patient’s overall health status can also influence the compound’s action.

Properties

IUPAC Name

methyl 4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5S2/c1-30-22(27)15-5-7-17(8-6-15)24-12-19-20(26)21-18(9-10-31-21)25(32(19,28)29)13-14-3-2-4-16(23)11-14/h2-12,24H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKLWSFYZUJWSM-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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